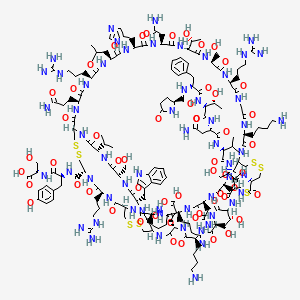
2,5-Anhydro-D-mannofuranose oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-D-mannofuranose oxime is a noteworthy therapeutic intervention dedicated to combating distinct maladies. Its relevance stems from its paramount application in formulating therapeutics that selectively target deleterious viral afflictions .
Synthesis Analysis
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). A chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Molecular Structure Analysis
The chemical structure of resulting dioxyamine-linked COS-amf synthesized by both oximation and reductive amination ways were fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry .Chemical Reactions Analysis
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). In the present study, a chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Physical And Chemical Properties Analysis
The molecular formula of 2,5-Anhydro-D-mannofuranose oxime is C6H11NO5. It has an average mass of 177.155 Da and a monoisotopic mass of 177.063721 Da .Scientific Research Applications
Synthesis of Chitosan Oligosaccharides (COS)
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) . Chitosan oligomers, also named chitooligosaccharides (COS), have recently received considerable attention as functional biomacromolecules with a wide range of potential applications in food, agriculture, medicine, pharmaceutics, and cosmetics .
Reducing-End Functionalization
In a study, a chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′ -1,3-propanediylbishydroxylamine in high mass yields was described . The chemical structure of resulting dioxyamine-linked COS-amf synthesized by both oximation and reductive amination ways were fully characterized by 1 H- and 13 C-NMR spectroscopies and MALDI-TOF mass spectrometry .
Development of Advanced Functional COS-based Conjugates
The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,5-Anhydro-D-mannofuranose Oxime is chitosan oligosaccharides (COS) . Chitosan is a linear copolymer of β- (1→4)-linked d-glucosamine (GlcN) and N-acetyl d-glucosamine (GlcNAc) units in various proportions . The compound interacts with the reducing-end unit of COS, which is composed of 2,5-anhydro-d-mannofuranose (amf) .
Mode of Action
2,5-Anhydro-D-mannofuranose Oxime interacts with its targets through a process known as reductive amination . The compound is synthesized by both oximation and reductive amination ways .
Biochemical Pathways
The biochemical pathway involved in the action of 2,5-Anhydro-D-mannofuranose Oxime is the nitrous acid depolymerization of chitosan . This process enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-d-mannofuranose (amf) .
Pharmacokinetics
The compound’s molecular weight is177.16 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,5-Anhydro-D-mannofuranose Oxime is the formation of dioxyamine-linked COS-amf . The chemical structure of the resulting compound is fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry . The coupling of chemically attractive linkers such as dioxyamines at the reducing end of COS-amf forms a relevant strategy for the development of advanced functional COS-based conjugates .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIEQVCSWOMAE-VUZDSOHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

